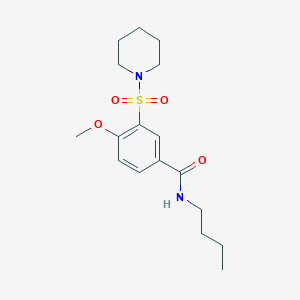![molecular formula C23H23N3O4 B4769680 N-(2-furylmethyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4769680.png)
N-(2-furylmethyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide
Vue d'ensemble
Description
N-(2-furylmethyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide, also known as FMBA, is a synthetic compound that has been studied for its potential applications in scientific research. FMBA belongs to a class of compounds known as benzamides, which have been shown to have various biological activities.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide has been studied for its potential applications in various scientific research fields. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. This compound has also been shown to interact with certain receptors in the body, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. This compound has also been shown to reduce oxidative stress and inflammation in the body. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide. One potential direction is to further investigate its anti-cancer activity and its potential use as a cancer treatment. Another direction is to explore its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other scientific research fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research. It has been shown to have anti-cancer activity, anti-inflammatory and antioxidant properties, and is well-tolerated in animal studies. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further studies are needed to fully understand its mechanism of action and its potential applications in other scientific research fields.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-morpholin-4-ylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22(17-7-9-18(10-8-17)26-11-14-29-15-12-26)25-21-6-2-1-5-20(21)23(28)24-16-19-4-3-13-30-19/h1-10,13H,11-12,14-16H2,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBWAHNWRFBFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4769599.png)
![1-[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4769600.png)
![dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate](/img/structure/B4769601.png)
![3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4769606.png)
![2-{[4-(4-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B4769614.png)

![2-(benzylthio)-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4769624.png)
![1-butyl-N-[4-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4769633.png)
![2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4769637.png)
![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4769642.png)
![{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4769647.png)
![N-(4-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4769654.png)
![3-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4769656.png)

